N,N-Dimethyl Malonamidine N,N-Dimethyl Malonamidine
Brand Name: Vulcanchem
CAS No.: 1285259-55-3
VCID: VC0131667
InChI: InChI=1S/C5H12N4/c1-9(2)5(8)3-4(6)7/h8H,3H2,1-2H3,(H3,6,7)
SMILES: CN(C)C(=N)CC(=N)N
Molecular Formula: C5H12N4
Molecular Weight: 128.179

N,N-Dimethyl Malonamidine

CAS No.: 1285259-55-3

Cat. No.: VC0131667

Molecular Formula: C5H12N4

Molecular Weight: 128.179

* For research use only. Not for human or veterinary use.

N,N-Dimethyl Malonamidine - 1285259-55-3

Specification

CAS No. 1285259-55-3
Molecular Formula C5H12N4
Molecular Weight 128.179
IUPAC Name 3-N,3-N-dimethylpropanediimidamide
Standard InChI InChI=1S/C5H12N4/c1-9(2)5(8)3-4(6)7/h8H,3H2,1-2H3,(H3,6,7)
Standard InChI Key NFSLVSYMZVSPMX-UHFFFAOYSA-N
SMILES CN(C)C(=N)CC(=N)N

Introduction

Synthesis Methodologies

The synthesis of 1,3-dimethyl malonamidine dihydrochloride, which appears closely related to N,N-Dimethyl Malonamidine, is detailed in patent literature. This provides valuable insight into potential synthesis routes for N,N-Dimethyl Malonamidine itself.

Primary Synthesis Route

According to documented synthetic procedures, the synthesis involves the following key steps:

  • Addition of malononitrile and anhydrous methanol to a reaction vessel

  • Dropwise addition of acetyl chloride under controlled temperature conditions

  • Continuation of reaction under heat preservation conditions

  • Filtration under nitrogen protection to obtain the final product

This process requires precise control of reaction parameters as detailed in Table 1.

Table 1: Key Synthesis Parameters for 1,3-Dimethyl Malonamidine Dihydrochloride

ParameterOptimal Range
Molar ratio (malononitrile:methanol:acetyl chloride)1:4-8:2-5
Reaction temperature-10 to 20°C
Heat preservation period0.5-4 hours
Protective atmosphereNitrogen
pH controlNot specified

Example Synthesis Protocol

A specific example from patent literature demonstrates the practical application of the synthesis methodology:

Table 2: Reagent Quantities in Example Synthesis

ReagentQuantity
Malononitrile66g
Anhydrous methanol176g
Acetyl chloride235.5g
Reaction temperature0-5°C
Dropwise addition duration5 hours
Heat preservation period1 hour

The process yields 1,3-dimethyl malonamidine dihydrochloride, which is then used without further purification in subsequent synthetic steps .

Applications in Organic Synthesis

The primary application of 1,3-dimethyl malonamidine dihydrochloride, and by extension potentially N,N-Dimethyl Malonamidine, is as an intermediate in the synthesis of heterocyclic compounds, particularly pyrimidine derivatives.

Synthesis of Pyrimidine Derivatives

The compound serves as a key intermediate in the synthesis of 2-chloro-4,6-dimethoxypyrimidine through a multi-step process:

  • Initial formation of 1,3-dimethyl malonamidine dihydrochloride

  • Reaction with alkali liquor and cyanamide to generate 3-amino-3-methoxy-N-nitrile-2-propionamidine

  • Further reaction with hydrogen chloride to yield 2-chloro-4,6-dimethoxypyrimidine

This synthetic route offers several advantages over traditional methods, including "extremely low water control, stable product quality and high yield" .

Research Findings and Industrial Relevance

Recent patents indicate ongoing interest in optimizing the synthesis of compounds related to N,N-Dimethyl Malonamidine, particularly for industrial applications.

Process Improvements

Patent literature describes a synthetic route that "saves the complex synthesis process and equipment of 1,3-dimethyl malonamidine dihydrochloride" and achieves "extremely low water control, stable product quality and high yield" . These improvements demonstrate the industrial relevance of the compound and its derivatives.

Comparison with Related Compounds

N,N-Dimethyl Malonamidine belongs to a family of related compounds with varying substituents that affect their chemical properties and applications.

Structural Similarities and Differences

Compounds such as "Malonamide, N,N'-dimethyl-2-(2-(dimethylamino)ethyl)dithio-" (CID: 3032956) share some structural elements with N,N-Dimethyl Malonamidine but incorporate additional functional groups. This particular compound contains sulfur atoms and an additional dimethylamino group, which would significantly alter its properties compared to N,N-Dimethyl Malonamidine .

Another related compound, "N,N'-Dibutyl-N,N'-dimethyl-malondiamide," features butyl groups in addition to methyl substituents, which would increase its lipophilicity compared to N,N-Dimethyl Malonamidine .

Functional Group Effects

The presence of different functional groups in these related compounds would affect:

  • Solubility profiles

  • Reactivity patterns

  • Stability under various conditions

  • Potential applications in synthesis

Understanding these structure-property relationships is critical for optimizing the use of these compounds in organic synthesis.

Future Research Directions

Several promising research directions could expand our understanding of N,N-Dimethyl Malonamidine and enhance its applications:

Structural Optimization

Investigation of various substitution patterns on the malonamidine core could yield derivatives with improved properties for specific applications. Systematic studies of structure-activity relationships would be valuable for guiding such optimizations.

Extended Applications

Exploration of the utility of N,N-Dimethyl Malonamidine in the synthesis of other heterocyclic systems beyond pyrimidines could expand its applications in medicinal chemistry and materials science.

Mechanistic Studies

Detailed investigation of reaction mechanisms involving N,N-Dimethyl Malonamidine could provide insights for further optimizing synthetic procedures and developing new transformations.

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